N-Nitroso Clonidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

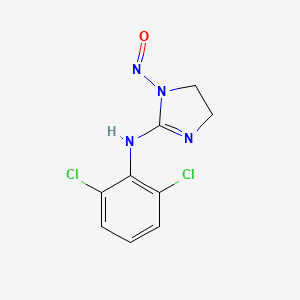

N-(2,6-dichlorophenyl)-1-nitroso-4,5-dihydroimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4O/c10-6-2-1-3-7(11)8(6)13-9-12-4-5-15(9)14-16/h1-3H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUDTZFDVCJSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)NC2=C(C=CC=C2Cl)Cl)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Formation Mechanism of N-Nitroso Clonidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso clonidine (B47849) is a nitrosamine (B1359907) impurity that can form from the active pharmaceutical ingredient (API) clonidine. As nitrosamines are a class of potential carcinogens, understanding the mechanism of N-nitroso clonidine formation is critical for risk assessment and mitigation in drug development and manufacturing. This technical guide provides a comprehensive overview of the core principles governing the formation of this compound, including its chemical mechanism, kinetics, and the analytical methodologies for its detection and quantification. Detailed experimental protocols and quantitative data are presented to support further research and process optimization.

Introduction

Clonidine, a 2-arylaminoimidazoline derivative, is a potent antihypertensive agent.[1] Its molecular structure contains a secondary amine within the imidazoline (B1206853) ring, making it susceptible to nitrosation.[2][3] The formation of this compound occurs when clonidine reacts with a nitrosating agent, typically derived from nitrite (B80452) sources under acidic conditions.[1][4] This guide will delve into the specifics of this reaction, providing a technical foundation for professionals in the pharmaceutical sciences.

The Chemical Mechanism of this compound Formation

The nitrosation of clonidine is a complex process that deviates from the typical mechanism observed for simple secondary amines. The reaction is highly dependent on the pH of the medium.

In an acidic environment, the reactive species is protonated clonidine.[5] The kinetic data suggest that the mechanism shares similarities with the nitrosation of ureas, where the rate-determining step is not the initial attack of the nitrosating agent on the substrate.[5][6] In slightly basic conditions, the reaction proceeds through the free base form of clonidine, and the kinetic behavior is more aligned with that of secondary amines.[5]

The nitrosating agent is typically nitrous acid (HNO₂), which is formed in situ from a nitrite salt (e.g., sodium nitrite) in the presence of a strong acid.[7] Nitrous acid can then be protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺).

The overall reaction can be summarized as follows:

-

Formation of the Nitrosating Agent: NaNO₂ + H⁺ ⇌ HNO₂ HNO₂ + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺ (Nitrosonium ion)

-

Nitrosation of Clonidine: Clonidine + NO⁺ → this compound + H⁺

Spectroscopic analysis, specifically ¹H NMR, has confirmed that the nitroso group (-N=O) attaches to one of the nitrogen atoms within the imidazoline ring of the clonidine molecule.[1][4]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism for the formation of this compound in an acidic medium.

Quantitative Data

While extensive quantitative data on the yield of this compound under varying conditions are not widely published, the available kinetic studies provide insight into the reaction rates.

| Parameter | Value/Observation | Reference |

| Reaction Medium | Acidic (with nitrous acid) or slightly basic (with alkyl nitrite) | [5] |

| Reactive Form (Acidic) | Protonated Clonidine (pKa 8.18) | [5] |

| Catalysis | Absence of catalysis by halides or thiocyanate | [5] |

| Solvent Isotope Effect | Indicates a mechanism different from typical amine N-nitrosation | [5] |

| Rate-Determining Step | Not the attack of the nitrosating agent on the substrate | [5][6] |

Experimental Protocols

Synthesis of this compound (Illustrative)

The following is a generalized protocol based on available literature. Researchers should optimize conditions for their specific needs.

Materials:

-

Clonidine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

Procedure:

-

Prepare a solution of sodium nitrite in aqueous hydrochloric acid (e.g., 0.1 M HCl) at room temperature.

-

Dissolve clonidine in a minimal amount of DMSO.

-

With stirring, add the clonidine solution to the sodium nitrite solution.

-

Allow the reaction to proceed at room temperature. The reaction time should be optimized and monitored (e.g., by HPLC or LC-MS).

-

Upon completion, the reaction mixture can be worked up. This may involve neutralization, extraction with an organic solvent, and purification by chromatography.

Note: The synthesis of nitrosamines should be performed with appropriate safety precautions in a well-ventilated fume hood, as many nitrosamines are potent carcinogens.

Analytical Detection and Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.

| Parameter | Specification |

| LC Column | Poroshell C18 (e.g., 150 x 4.6 mm, 2.7 µm) |

| Column Temperature | 30°C |

| Mobile Phase A | Water with formic acid (e.g., 0.2%) |

| Mobile Phase B | Acetonitrile with formic acid (e.g., 0.2%) |

| Elution Mode | Gradient |

| Flow Rate | 0.8 mL/min |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

Sample Preparation (Illustrative):

-

Accurately weigh the drug substance or crushed tablets.

-

Dissolve in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).

-

Vortex and/or sonicate to ensure complete dissolution.

-

Centrifuge to pellet any excipients.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) before injection into the LC-MS/MS system.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the analysis of this compound in a pharmaceutical sample.

References

- 1. N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]

- 4. N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media | Semantic Scholar [semanticscholar.org]

- 5. Kinetics and mechanism of nitrosation of clonidine: a bridge between nitrosation of amines and ureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of N-Nitroso Clonidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Clonidine is a nitrosamine (B1359907) impurity and a potential metabolite of Clonidine, an α2-adrenergic agonist widely used in the treatment of hypertension and other conditions. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies worldwide due to their classification as probable human carcinogens. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its synthesis, stability, and analytical methodologies for its detection. Furthermore, it touches upon its potential biological activity and toxicological implications, based on the current scientific literature. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with Clonidine and managing nitrosamine impurities.

Introduction

Clonidine, an imidazoline (B1206853) derivative, is a potent centrally acting α2-adrenergic agonist. Its therapeutic effects are primarily mediated by the stimulation of α2-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow from the central nervous system. This compound (N-NCL) is a derivative formed by the nitrosation of the secondary amine group within the imidazoline ring of Clonidine.[1] The formation of such nitrosamine impurities can occur during the synthesis of the active pharmaceutical ingredient (API), formulation, or even during storage.[2] Given the established genotoxic and carcinogenic potential of many N-nitroso compounds, understanding the properties of this compound is of paramount importance for ensuring the safety and quality of Clonidine-containing drug products.

Physical and Chemical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(2,6-dichlorophenyl)-1-nitroso-4,5-dihydro-1H-imidazol-2-amine | [4] |

| Molecular Formula | C₉H₈Cl₂N₄O | |

| Molecular Weight | 259.09 g/mol | |

| CAS Number | 148950-49-6 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| pKa (predicted) | 2.3 | |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years at -20°C |

Note: Some of the data, such as pKa, are predicted values and have not been experimentally verified in the cited literature.

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopic Technique | Key Findings/Data | Source |

| ¹H NMR | The nitroso group is confirmed to be on one of the imidazoline nitrogen atoms. (Detailed chemical shifts and coupling constants are not available in the cited literature). | |

| ¹³C NMR | Data not available in the cited literature. | |

| Mass Spectrometry | Molecular Weight confirmed. General fragmentation of nitrosamines involves the loss of the NO radical (30 Da). A detailed fragmentation pattern for this compound is not available in the cited literature. | |

| Infrared (IR) Spectroscopy | Data not available in the cited literature. |

Synthesis and Stability

Synthesis

This compound is synthesized by the nitrosation of Clonidine. This reaction typically occurs in an aqueous acidic medium with a nitrosating agent, such as nitrous acid (formed from a nitrite (B80452) salt, e.g., sodium nitrite, and a strong acid).

Disclaimer: This is a generalized protocol based on the literature. Specific conditions may require optimization.

-

Dissolution: Dissolve Clonidine hydrochloride in deionized water.

-

Acidification: Cool the solution in an ice bath and acidify with a suitable acid (e.g., hydrochloric acid) to the desired pH.

-

Nitrosation: While maintaining the low temperature and stirring, add a freshly prepared aqueous solution of sodium nitrite dropwise. The molar ratio of sodium nitrite to Clonidine should be carefully controlled.

-

Reaction: Allow the reaction to proceed for a specified time at low temperature. The progress of the reaction can be monitored by a suitable analytical technique like HPLC.

-

Isolation: After the reaction is complete, the product, this compound, may precipitate from the solution. The solid can be collected by filtration, washed with cold water, and dried under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent.

Caption: Generalized workflow for the synthesis of this compound.

Stability and Decomposition

This compound is unstable in aqueous acidic media, where it decomposes quantitatively back to Clonidine and nitrous acid. The decomposition is acid-catalyzed and involves a rate-limiting protonation of the substrate. This instability has implications for its presence in pharmaceutical formulations and its potential in vivo fate in the acidic environment of the stomach.

Caption: Acid-catalyzed decomposition of this compound.

Analytical Methods

The detection and quantification of this compound at trace levels, as is required for pharmaceutical impurities, necessitate highly sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose.

Experimental Protocol: LC-MS/MS for Quantification of this compound (Generalized)

Disclaimer: This is a generalized protocol based on the literature. Specific parameters may require optimization and validation.

-

Sample Preparation:

-

Drug Substance: Accurately weigh the Clonidine drug substance and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Tablet Dosage Form: Grind the tablets to a fine powder. Extract a known weight of the powder with a suitable solvent, followed by sonication and centrifugation to remove excipients.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Poroshell 150 x 4.6 mm, 2.7 µm) is suitable.

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.2%), is commonly employed.

-

Flow Rate: A typical flow rate is around 0.8 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

-

MRM Transitions: The specific m/z transitions for the precursor and product ions of this compound need to be determined and optimized.

-

-

Quantification: A calibration curve is generated using certified reference standards of this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Caption: General workflow for the quantification of this compound.

Biological Activity and Signaling Pathways

Adrenergic Receptor Interaction (Hypothesized)

The parent compound, Clonidine, is a well-characterized α2-adrenergic receptor agonist. This compound is described as a metabolite of Clonidine and is suggested to target adrenergic receptors. However, specific data on the binding affinity and functional activity of this compound at α2-adrenergic receptors or any other receptor are not available in the reviewed literature. It is plausible that the structural modification of the imidazoline ring by the nitroso group could alter its interaction with the receptor, potentially affecting its affinity and efficacy. Further research is needed to elucidate the pharmacological profile of this compound.

Caption: Hypothesized signaling pathway of this compound.

Toxicology

As a nitrosamine, this compound is a potential genotoxic and carcinogenic compound. However, specific toxicological studies on this compound are not extensively reported in the public literature. The primary concern for nitrosamine impurities is their potential to cause mutations and cancer with long-term exposure.

Genotoxicity and Mutagenicity

The mutagenic potential of this compound has not been specifically reported in the reviewed literature. The standard assay for assessing mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test.

Disclaimer: This is a generalized protocol. Specific details should follow established guidelines (e.g., OECD 471).

-

Strains: Use multiple tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat or hamster liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: Expose the bacterial strains to a range of concentrations of this compound.

-

Plating: Plate the treated bacteria on a minimal medium lacking the essential amino acid that the specific strain cannot synthesize (e.g., histidine for S. typhimurium).

-

Incubation: Incubate the plates for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid).

-

Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Conclusion

This compound is a critical impurity to monitor in Clonidine drug products due to the well-established risks associated with nitrosamines. This technical guide has summarized the currently available information on its physical and chemical properties, synthesis, stability, and analytical detection. While some data are available, there are significant gaps in the experimental characterization of its physical properties, detailed spectroscopic data, and, most importantly, its toxicological and pharmacological profiles. Further research is essential to fully understand the risks associated with this compound and to develop effective control strategies to ensure the safety of patients. This document serves as a foundational resource to guide future research and support the efforts of scientists and professionals in the pharmaceutical industry.

References

- 1. caymanchem.com [caymanchem.com]

- 2. rsc.org [rsc.org]

- 3. N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C9H8Cl2N4O | CID 10083880 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Genotoxicity of N-Nitroso Clonidine Impurity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their classification as probable human carcinogens. This technical guide provides a comprehensive overview of the potential genotoxicity of N-Nitroso Clonidine, a nitrosamine impurity that can arise from the drug substance Clonidine. Due to the limited availability of specific toxicological data for this compound, this guide employs a read-across approach, leveraging data from structurally similar cyclic nitrosamines, including N-nitrosomorpholine (NMOR), N-nitrosopyrrolidine (NPYR), and N-nitrosopiperidine (NPIP), to infer its potential genotoxic profile. This document details the mechanisms of nitrosamine-induced genotoxicity, provides in-depth experimental protocols for key genotoxicity assays, presents quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound and Nitrosamine Impurities

This compound is a potential impurity that can form in drug products containing Clonidine, an active pharmaceutical ingredient used to treat high blood pressure and other conditions. The formation of this compound can occur through the reaction of the secondary amine group in the Clonidine molecule with nitrosating agents, such as nitrites, under specific conditions.

Nitrosamines are classified as a "cohort of concern" by the International Council for Harmonisation (ICH) due to their high mutagenic and carcinogenic potential. Their presence in pharmaceuticals is strictly regulated, with health authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) setting stringent acceptable intake (AI) limits to ensure patient safety.

Chemical Structure of Clonidine and this compound:

-

Clonidine: N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

-

This compound: N-(2,6-dichlorophenyl)-1-nitroso-4,5-dihydro-1H-imidazol-2-amine

Mechanism of Genotoxicity of Nitrosamines

The genotoxicity of most nitrosamines is not direct-acting; they require metabolic activation to exert their harmful effects. This process typically occurs in the liver, mediated by cytochrome P450 (CYP) enzymes.

The key steps in the mechanism of nitrosamine-induced genotoxicity are:

-

Metabolic Activation: CYP enzymes, such as CYP2A6 and CYP2E1, catalyze the α-hydroxylation of the nitrosamine.

-

Formation of Unstable Intermediates: The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form a diazonium ion.

-

DNA Alkylation: The highly reactive diazonium ion can then alkylate DNA bases, primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.

-

DNA Adduct Formation: The formation of these DNA adducts, particularly O6-alkylguanine, can lead to mispairing during DNA replication (e.g., pairing with thymine (B56734) instead of cytosine).

-

Mutagenesis and Carcinogenesis: If not repaired, these mispairings can become fixed as mutations in the DNA sequence, potentially leading to the initiation of cancer.

Key Genotoxicity Assays for Nitrosamine Impurities

A battery of in vitro and in vivo tests is used to assess the genotoxic potential of nitrosamine impurities. The following are the most critical assays:

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for detecting the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines whether a test substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium. For nitrosamines, an "enhanced" Ames test protocol is recommended due to the requirement for specific metabolic activation conditions.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells after exposure to a test substance indicates its potential to cause chromosomal damage.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage. The assay can be performed under alkaline conditions to detect single-strand breaks and alkali-labile sites, or under neutral conditions to primarily detect double-strand breaks.

Experimental Protocols

Enhanced Bacterial Reverse Mutation Assay (Ames Test) for Nitrosamines

Objective: To evaluate the mutagenic potential of a test substance by measuring its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

Materials:

-

Test Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).

-

Metabolic Activation System: Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat or hamster liver S9 fraction. For enhanced testing of nitrosamines, 30% hamster liver S9 is often recommended.

-

Media: Vogel-Bonner Medium E (for minimal glucose agar (B569324) plates), Oxoid Nutrient Broth No. 2 (for overnight cultures).

-

Reagents: D-glucose, L-histidine, D-biotin, L-tryptophan, top agar components.

-

Positive Controls: Strain-specific mutagens (e.g., 2-nitrofluorene, sodium azide, 9-aminoacridine) and nitrosamine-specific positive controls (e.g., N-nitrosodimethylamine - NDMA).

-

Test Substance: this compound or surrogate.

Procedure:

-

Strain Preparation: Inoculate overnight cultures of each tester strain in nutrient broth and incubate at 37°C with shaking.

-

Pre-incubation Method: a. To a sterile tube, add the test substance at various concentrations, the tester strain culture, and either S9 mix or a buffer without S9. b. Pre-incubate the mixture at 37°C for 30 minutes with gentle shaking. c. Add molten top agar (supplemented with a trace amount of histidine and biotin (B1667282) for Salmonella strains, or tryptophan for the E. coli strain) to the tube. d. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive response is characterized by a concentration-dependent increase in the number of revertant colonies and a reproducible increase of at least two-fold over the solvent control.

In-Depth Technical Guide: N-Nitroso Clonidine (CAS 148950-49-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Clonidine (B47849) (CAS 148950-49-6) is a nitrosamine (B1359907) impurity and a derivative of Clonidine, an active pharmaceutical ingredient (API) primarily used for treating hypertension and attention deficit hyperactivity disorder (ADHD).[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) due to their potential carcinogenic nature.[3][4] This technical guide provides a comprehensive overview of the core properties of N-Nitroso Clonidine, including its chemical identity, physicochemical properties, synthesis, and analytical quantification, to support research, drug development, and quality control activities.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as N-(2,6-dichlorophenyl)-4,5-dihydro-1-nitroso-1H-imidazol-2-amine.[5][6][7] It is formed from the nitrosation of the secondary amine present in the imidazoline (B1206853) ring of Clonidine.[8]

Physicochemical Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 148950-49-6 | [7] |

| Molecular Formula | C₉H₈Cl₂N₄O | [7] |

| Molecular Weight | 259.09 g/mol | [7] |

| Appearance | Yellow Solid | [9] |

| Solubility | Soluble in DMSO and Methanol | |

| Storage Conditions | -20°C for long-term storage | |

| Purity (by HPLC) | >95% |

Spectroscopic Data

While certificates of analysis for commercially available reference standards confirm the structure of this compound by ¹H NMR and Mass Spectrometry, detailed spectroscopic data such as chemical shifts and fragmentation patterns are not extensively published. General characteristics of mass spectra for N-nitroso compounds often show a molecular ion peak and fragment ions corresponding to the loss of the nitroso group (NO) or related fragments.[10][11]

Synthesis and Formation

This compound is not a commercial product intended for therapeutic use but is rather an impurity that can form under specific conditions.

Synthetic Pathway

The primary route of formation involves the reaction of Clonidine with a nitrosating agent, such as nitrous acid (HNO₂), which can be generated from nitrites (e.g., sodium nitrite) in an acidic medium.[3] This reaction is a classic nitrosation of a secondary amine.

Caption: Synthesis of this compound from Clonidine.

Experimental Protocol: Synthesis of this compound

A reported method for the synthesis of this compound involves the following steps:

-

Dissolution of Clonidine: Clonidine is dissolved in a suitable organic solvent.

-

Preparation of Nitrosating Agent: An aqueous solution of sodium nitrite (B80452) is acidified, typically with hydrochloric acid, to generate nitrous acid in situ.

-

Reaction: The Clonidine solution is added to the acidic nitrite solution at a controlled temperature (e.g., room temperature).

-

Work-up and Isolation: The reaction mixture is then subjected to extraction and purification processes, such as chromatography, to isolate the this compound product.

Analytical Methodology

The detection and quantification of this compound at trace levels, as required for impurity analysis in pharmaceutical products, necessitate highly sensitive analytical techniques.

LC-MS/MS Method for Quantification

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in both drug substances and tablet dosage forms.[1][2]

Table 2: Key Parameters of the LC-MS/MS Method

| Parameter | Description |

| Chromatographic Column | Poroshell Stable Bond C18 (150 x 4.6 mm, 2.7 µm) |

| Column Temperature | 30 °C |

| Mobile Phase A | 0.2% Formic acid in water |

| Mobile Phase B | 0.2% Formic acid in acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.8 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |

This method has demonstrated high specificity, linearity, accuracy, and precision for quantifying this compound at levels relevant to regulatory requirements.[1][2]

Caption: Workflow for the quantification of this compound.

Biological Activity and Toxicological Profile

General Concerns Regarding Nitrosamine Impurities

N-Nitroso compounds are classified as a "cohort of concern" by regulatory agencies due to the potent carcinogenicity of many members of this class in animal studies.[5] Their carcinogenic activity is often linked to their metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive electrophilic species that can alkylate DNA.[12] This DNA damage, if not repaired, can lead to mutations and potentially initiate cancer.[12]

Specific Data for this compound

Currently, there is a lack of publicly available studies specifically investigating the in vitro or in vivo biological activity, mechanism of action, or specific signaling pathways affected by this compound. Its toxicological profile is inferred from the broader class of nitrosamines. Regulatory guidelines necessitate the control of such impurities in pharmaceutical products to levels that are considered to pose a negligible cancer risk.[3]

Conclusion

This compound is a critical impurity to monitor in the manufacturing and storage of Clonidine-containing drug products. This guide has summarized the key technical information available for this compound, including its synthesis and analytical detection. The general toxicological concerns associated with nitrosamines underscore the importance of robust analytical methods for their control. Further research into the specific biological activities of this compound would be beneficial for a more comprehensive risk assessment.

References

- 1. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. rsisinternational.org [rsisinternational.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. efpia.eu [efpia.eu]

- 7. riverxlab.com [riverxlab.com]

- 8. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 9. N-(2,6-Dichlorophenyl)-4,5-dihydro-1-nitroso-1H-imidazol-2-amine | CAS No- 148950-49-6 | Simson Pharma Limited [simsonpharma.com]

- 10. osti.gov [osti.gov]

- 11. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs) | International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

For Researchers, Scientists, and Drug Development Professionals

The emergence of N-nitroso drug substance-related impurities (NDSRIs) has presented a formidable challenge to the pharmaceutical industry, demanding a deeper understanding of their formation, risk assessment, and mitigation. These impurities, often potent mutagens, can form during the manufacturing and storage of drug products, necessitating stringent control to ensure patient safety. This in-depth technical guide provides a comprehensive overview of the core scientific and regulatory principles surrounding NDSRIs, equipping researchers, scientists, and drug development professionals with the knowledge to navigate this complex landscape.

The Genesis of NDSRIs: Formation Mechanisms and Risk Factors

NDSRIs are a class of nitrosamines that are structurally similar to the active pharmaceutical ingredient (API).[1][2][3] Their formation is a chemical process involving the reaction of a nitrosatable amine functional group within the API or its precursors with a nitrosating agent.[1][4]

Key Reactants and Conditions:

-

Vulnerable Amines: Secondary and tertiary amines are the primary precursors to NDSRIs. Quaternary amines can also be involved. The basicity of the amine plays a crucial role, with less basic aromatic amines generally reacting slower than aliphatic amines.

-

Nitrosating Agents: Nitrous acid (HNO₂), formed from nitrite (B80452) salts under acidic conditions, is the most common nitrosating agent. Other nitrosating agents include dinitrogen tetroxide and nitric oxide. Nitrite impurities can be found in raw materials, excipients, and even water.

-

Favorable Conditions: Acidic conditions are a primary driver for NDSRI formation. Elevated temperatures and the presence of water can also accelerate the reaction, even in solid dosage forms.

Risk Factors in Pharmaceutical Manufacturing:

-

API Synthesis: The synthetic route of the API can introduce risks, particularly if nitrosating agents are used or if secondary/tertiary amine intermediates are present.

-

Excipients: Certain common excipients have been found to contain trace amounts of nitrites, which can act as a source for nitrosation.

-

Formulation: The pH of the final drug product formulation can significantly influence the rate of NDSRI formation. Acidic micro-environments within a solid dosage form can promote nitrosation.

-

Storage Conditions: Inadequate storage conditions, such as high humidity and temperature, can lead to the degradation of the drug substance or excipients, potentially creating a favorable environment for NDSRI formation over the product's shelf-life.

Diagram: NDSRI Formation Pathway

Caption: General pathway for the formation of NDSRIs.

Assessing the Risk: Regulatory Frameworks and Analytical Detection

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine (B1359907) impurities in pharmaceuticals. A key aspect of these guidelines is the requirement for manufacturers to conduct thorough risk assessments to identify and mitigate the potential for NDSRI formation.

The Three-Step Regulatory Approach

A harmonized three-step approach is recommended for managing nitrosamine impurities:

-

Risk Assessment: A comprehensive evaluation of the manufacturing process for both the API and the drug product to identify potential sources of nitrosating agents and vulnerable amines.

-

Confirmatory Testing: If a risk is identified, confirmatory testing of the drug product must be performed using validated, sensitive analytical methods.

-

Mitigation and Reporting: If NDSRIs are detected above the acceptable intake (AI) limit, manufacturers must implement changes to the manufacturing process or formulation to reduce the impurity to an acceptable level and report these changes to the regulatory authorities.

Determining Acceptable Intake (AI) Limits

The AI limit for an NDSRI is a level that approximates a negligible increased cancer risk (one additional case in 100,000 people) based on a lifetime of exposure. For NDSRIs with limited or no carcinogenicity data, the Carcinogenic Potency Categorization Approach (CPCA) is a framework used to assign a predicted potency category and a corresponding AI limit based on structure-activity relationships (SAR).

Table 1: FDA's Predicted Carcinogenic Potency Categories and Recommended AI Limits for NDSRIs

| Potency Category | Recommended AI (ng/day) | Comments |

| 1 | 26.5 | Equal to the class-specific limit for the most potent nitrosamine, N-nitrosodiethylamine (NDEA). |

| 2 | 100 | Representative of potent, well-studied nitrosamines like N-nitrosodimethylamine (NDMA) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). |

| 3 | 400 | For NDSRIs with lower carcinogenic potency due to weakly deactivating structural features. |

| 4 | 1500 | For NDSRIs predicted to have low carcinogenic potency due to unfavorable metabolic activation or favored clearance pathways. Set at the Threshold of Toxicological Concern (TTC). |

| 5 | 1500 | For NDSRIs not expected to be metabolically activated via α-hydroxylation due to steric hindrance or lack of α-hydrogens. Set at the TTC. |

Source: Adapted from FDA guidance documents.

An alternative to the CPCA is the use of a read-across assessment from a suitable surrogate compound with robust carcinogenicity data. The selection of an appropriate surrogate is critical and must be scientifically justified based on structural similarity and predicted metabolic pathways.

Diagram: NDSRI Risk Assessment Workflow

References

N-Nitroso Clonidine: An In-depth Technical Guide on Its Biological Significance as a Nitrosamine Impurity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a significant lack of publicly available scientific literature detailing the specific biological activity, such as receptor binding affinities or pharmacological effects, of N-Nitroso Clonidine (B47849). The predominant focus of existing research and regulatory documentation is on its identity as a potential genotoxic nitrosamine (B1359907) impurity in the drug substance, clonidine. This guide, therefore, provides a comprehensive overview of N-Nitroso Clonidine from the perspective of its chemical properties, formation, toxicological risks associated with nitrosamines, and the regulatory framework for its control.

Executive Summary

This compound is a nitrosamine derivative of clonidine, an alpha-2 adrenergic agonist used in the treatment of hypertension and other conditions. The presence of nitrosamine impurities in pharmaceuticals is a significant concern for global regulatory agencies due to their classification as probable human carcinogens.[1] Consequently, the scientific and industrial focus on this compound has been centered on its detection, formation, and risk assessment as a drug substance-related impurity, rather than on any potential therapeutic or specific biological activity. This document summarizes the available chemical data, outlines the general toxicological concerns for nitrosamines, details the regulatory landscape for their control, and provides protocols for the synthesis and detection of this compound.

Chemical Properties and Formation

This compound (NNC) is formed from the nitrosation of clonidine, which contains a secondary amine within its imidazoline (B1206853) ring structure that is susceptible to this reaction.[2][3]

Comparative Chemical Data

The following table summarizes the key chemical properties of this compound in comparison to its parent compound, clonidine.

| Property | This compound | Clonidine |

| IUPAC Name | N-(2,6-dichlorophenyl)-1-nitroso-4,5-dihydro-1H-imidazol-2-amine | N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

| CAS Number | 148950-49-6 | 4205-90-7 |

| Molecular Formula | C₉H₈Cl₂N₄O | C₉H₉Cl₂N₃ |

| Molecular Weight | 259.09 g/mol | 230.09 g/mol |

Formation Pathway

Clonidine can undergo nitrosation in the presence of nitrosating agents, such as nitrous acid (formed from nitrites in acidic conditions), to yield this compound.[4]

Figure 1. Formation of this compound from Clonidine.

Toxicological Profile of Nitrosamines

While specific toxicological data for this compound is not available, the broader class of N-nitrosamines is well-studied. They are considered a "cohort of concern" due to their potential mutagenic and carcinogenic properties.

Mechanism of Genotoxicity

The carcinogenicity of many nitrosamines is linked to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver. This process can lead to the formation of highly reactive electrophilic species that can alkylate DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication and initiate carcinogenesis.

Regulatory Framework and Risk Assessment

The discovery of nitrosamine impurities in several drug products has prompted stringent regulatory actions from authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Acceptable Intake (AI) Limits

Regulatory bodies have established acceptable intake (AI) limits for various nitrosamines to ensure patient safety. The AI for this compound has been established based on toxicological assessments.

| Regulatory Body/Source | Acceptable Intake (AI) Limit for this compound (ng/day) |

| TGA (Australia) | 553 |

Risk Assessment Workflow

Pharmaceutical manufacturers are required to perform a risk assessment for the presence of nitrosamines in their products. This involves a three-step process:

-

Risk Evaluation: Identifying potential sources of nitrosamine contamination in the active pharmaceutical ingredient (API) and finished product manufacturing processes.

-

Confirmatory Testing: If a risk is identified, performing sensitive analytical testing to detect and quantify any nitrosamine impurities.

-

Mitigation: Implementing changes to the manufacturing process to prevent or reduce the formation of nitrosamines to levels below the AI limit.

Figure 2. Nitrosamine Impurity Risk Assessment Workflow.

Experimental Protocols

As there are no published studies on the biological activity of this compound, this section details the protocols for its chemical synthesis and analytical detection.

Synthesis of this compound

This protocol is adapted from the literature and should be performed by qualified personnel in a controlled laboratory setting.

Materials:

-

Clonidine

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), 0.1 M

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Chromatography supplies for purification

Procedure:

-

Dissolve clonidine (1.5 mmol) in DMSO (2 cm³).

-

Prepare a solution of sodium nitrite (15 mmol) in 0.1 M aqueous HCl (10 cm³).

-

Add the clonidine solution to the stirred sodium nitrite solution at room temperature.

-

The reaction will yield a mixture of mono- and di-nitroso clonidine.

-

The products can be separated and purified using chromatographic techniques.

Analytical Detection by LC-MS/MS

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the quantification of this compound in drug substances and products.

Instrumentation and Conditions (Example):

-

LC System: UHPLC system

-

Column: Poroshell C18 (e.g., 150 x 4.6 mm, 2.7 µm)

-

Mobile Phase: Gradient elution with water and acetonitrile, both containing formic acid.

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30°C

-

MS Detector: Tandem mass spectrometer

-

Ionization Mode: Multiple Reaction Monitoring (MRM)

Method Validation: The method should be validated according to regulatory standards (e.g., ICH guidelines) for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a compound of interest primarily due to its potential presence as a genotoxic impurity in clonidine-containing pharmaceuticals. There is a notable absence of data on its specific biological activities, such as receptor interactions or pharmacological effects. The focus for researchers, scientists, and drug development professionals should be on understanding the risks associated with nitrosamine impurities, implementing robust analytical methods for their detection, and adhering to the regulatory guidelines for their control to ensure the safety and quality of pharmaceutical products. Future research could explore the potential for this compound to interact with biological systems, but for now, it remains categorized within the broader class of potentially harmful nitrosamines.

References

- 1. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 4. N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Navigating the Acceptable Intake Limits for N-Nitroso Clonidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the acceptable intake (AI) limits for N-Nitroso Clonidine (B47849), a potential nitrosamine (B1359907) impurity in clonidine drug products. This document outlines the regulatory landscape, the scientific basis for the established limits, and the analytical methodologies for detection. It is intended to serve as a vital resource for professionals involved in the research, development, and quality control of pharmaceuticals.

Executive Summary

Regulatory bodies, including the European Medicines Agency (EMA) and Australia's Therapeutic Goods Administration (TGA), have established an acceptable intake (AI) limit of 553 ng/day for N-Nitroso Clonidine. This limit is based on a toxicological assessment using a structure-activity relationship (SAR) and read-across approach from a surrogate compound, N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG). The analytical method of choice for the detection and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. This guide delves into the specifics of the AI derivation, the toxicological underpinnings, and the practical aspects of analytical testing.

Regulatory Acceptable Intake Limits

The established acceptable intake limits for this compound by major regulatory agencies are summarized in the table below. These limits are harmonized based on the available toxicological data and risk assessment principles.

| Regulatory Agency | Acceptable Intake (AI) Limit | Source |

| European Medicines Agency (EMA) | 553 ng/day | [1] |

| Therapeutic Goods Administration (TGA), Australia | 553 ng/day | [2] |

Toxicological Basis for the Acceptable Intake Limit

The determination of the AI for this compound is not based on direct long-term carcinogenicity studies of the compound itself. Instead, a scientifically rigorous approach of read-across from a structurally similar and well-studied surrogate compound, N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG), was employed.[1]

Surrogate Compound: N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)

MNNG is a potent, direct-acting alkylating agent and a known carcinogen. Its extensive toxicological database allows for a reliable estimation of its carcinogenic potency, which is then used to infer the potential risk associated with structurally related compounds like this compound.

Carcinogenic Potency of the Surrogate

The carcinogenic potency of MNNG is expressed as the TD50 value, which is the chronic dose rate in mg/kg bodyweight/day that would cause tumors in 50% of the test animals that would have remained tumor-free at zero dose. The TD50 value for MNNG, as referenced in the Lhasa Carcinogenicity Database, is crucial for the calculation of the AI. While a specific TD50 value from a single study is not explicitly cited in the publicly available regulatory documents for the derivation of the this compound AI, the Lhasa Carcinogenicity Database, a successor to the Carcinogenic Potency Database (CPDB), provides a harmonized TD50 value for MNNG in rats via oral administration. The harmonic mean of the TD50 values from multiple studies is often used for regulatory purposes. For MNNG, the CPDB reports a TD50 of 0.096 mg/kg/day in rats.[3]

The AI is calculated from the TD50 using a formula that extrapolates a dose corresponding to a 1 in 100,000 lifetime cancer risk.

Experimental Protocols: Analytical Detection

The standard analytical procedure for the quantification of this compound in clonidine drug substances and products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides the necessary sensitivity and selectivity to detect trace levels of this impurity.

Sample Preparation

A robust sample preparation method is critical for accurate quantification. A common approach involves:

-

Dissolution: The clonidine drug substance or a crushed tablet is dissolved in a suitable solvent, typically a mixture of methanol (B129727) and water.

-

Extraction: The this compound impurity is extracted from the sample matrix.

-

Centrifugation/Filtration: The sample is centrifuged or filtered to remove any undissolved excipients or particulate matter before injection into the LC-MS/MS system.

LC-MS/MS Method Parameters

A typical LC-MS/MS method for the analysis of this compound is detailed below.

| Parameter | Specification |

| Liquid Chromatography | |

| Column | Poroshell C18 (or equivalent), e.g., 150 x 4.6 mm, 2.7 µm |

| Mobile Phase A | 0.2% Formic acid in Water |

| Mobile Phase B | 0.2% Formic acid in Acetonitrile |

| Gradient | A gradient elution is typically used to achieve optimal separation. |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [Insert precursor ion m/z for this compound] |

| Product Ions (m/z) | [Insert product ions m/z for this compound] |

Note: The specific precursor and product ions will need to be determined based on the mass spectrum of the this compound reference standard.

Signaling Pathways and Mechanism of Carcinogenicity

The carcinogenic potential of this compound is believed to follow the general mechanism established for many N-nitroso compounds. This involves metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive electrophilic species that can alkylate DNA, resulting in mutations and potentially initiating cancer.

Metabolic Activation Pathway

The proposed metabolic activation pathway for this compound is illustrated in the following diagram. This pathway is initiated by α-hydroxylation, a key step catalyzed by CYP enzymes.

Logical Workflow for Risk Assessment

The logical workflow for the risk assessment and control of this compound impurities in pharmaceutical products is a stepwise process that integrates chemistry, toxicology, and analytical science.

Conclusion

The establishment of a 553 ng/day acceptable intake limit for this compound provides a clear regulatory target for the pharmaceutical industry. This limit, derived through a scientifically sound read-across approach from the potent carcinogen MNNG, underscores the importance of controlling nitrosamine impurities. Adherence to this limit, verified through validated and sensitive analytical methods such as LC-MS/MS, is essential to ensure the safety and quality of clonidine-containing medicines. This technical guide provides the core information necessary for researchers, scientists, and drug development professionals to navigate the complexities of this compound impurity control.

References

- 1. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.toxplanet.com [files.toxplanet.com]

- 3. Comparing CPDB And Lhasa TD50 Values In The Lhasa Carcinogenicity Database | Lhasa Limited [lhasalimited.org]

Methodological & Application

Application Note: Quantitative Analysis of N-Nitroso Clonidine in Pharmaceutical Formulations by LC-MS/MS

Introduction

N-Nitroso-Clonidine is a potential genotoxic impurity that can form in clonidine (B47849) drug products, a medication used to treat hypertension and attention deficit hyperactivity disorder (ADHD).[1][2] Due to the carcinogenic potential of N-nitrosamine compounds, regulatory agencies worldwide require strict control and monitoring of these impurities in pharmaceutical products. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) a method for the quantification of N-Nitroso Clonidine in both drug substance and tablet dosage forms. The method is validated to demonstrate its specificity, linearity, accuracy, and precision, making it suitable for quality control and regulatory submissions.

Analytical Method

The method utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for the detection and quantification of this compound at trace levels.

Instrumentation and Consumables

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: Poroshell Stable Bond C18, 150 x 4.6 mm, 2.7 µm particle size.[2]

-

Solvents: LC-MS grade acetonitrile (B52724), methanol, and water.

-

Reagents: Formic acid (reagent grade).

-

Vials: Amber glass or polypropylene (B1209903) autosampler vials.

Experimental Protocols

Standard Preparation

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of 0.2% formic acid in water and 0.2% formic acid in acetonitrile to achieve concentrations ranging from the limit of quantification (LOQ) to 150% of the specification level.

Sample Preparation

For Clonidine Tablets:

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powdered tablets equivalent to a single dose of clonidine into a suitable volumetric flask.

-

Add a volume of 50:50 (v/v) methanol/water to the flask.

-

Sonicate for 15 minutes to ensure complete dissolution of the drug and extraction of the impurity.

-

Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

-

Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

For Clonidine Drug Substance:

-

Accurately weigh approximately 50 mg of the clonidine drug substance into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with a 50:50 (v/v) mixture of 0.2% formic acid in water and 0.2% formic acid in acetonitrile.

-

Transfer an aliquot into an autosampler vial for analysis.

LC-MS/MS Method Parameters

Liquid Chromatography:

| Parameter | Value |

| Column | Poroshell Stable Bond C18, 150 x 4.6 mm, 2.7 µm[2] |

| Mobile Phase A | 0.2% Formic Acid in Water[2] |

| Mobile Phase B | 0.2% Formic Acid in Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Gradient Program | See Table 1 |

Table 1: Liquid Chromatography Gradient Program

| Time (minutes) | % Mobile Phase B |

| 0.0 | 10 |

| 10.0 | 70 |

| 12.0 | 95 |

| 14.0 | 95 |

| 14.1 | 10 |

| 18.0 | 10 |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) [M+H]⁺ | m/z 260.1 |

| Product Ion (Q3) - Quantifier | To be determined experimentally (e.g., a prominent fragment ion) |

| Product Ion (Q3) - Qualifier | To be determined experimentally (e.g., a secondary fragment ion) |

| Dwell Time | 100 ms |

| Collision Energy | To be optimized for this compound |

| Source Temperature | To be optimized based on instrument |

Note: The molecular weight of this compound is 259.09 g/mol . The precursor ion [M+H]⁺ is therefore m/z 260.1. The product ions for quantification and qualification should be determined by direct infusion of a standard solution and optimization of the collision energy to obtain stable and intense fragments.

Method Validation Summary

The described analytical method was validated according to regulatory standards, demonstrating its suitability for the intended purpose.

Table 2: Method Validation Data for this compound Quantification

| Validation Parameter | Result |

| Linearity (R²) | 0.999 |

| Accuracy (% Recovery) | 90% to 105% |

| Precision (% RSD) | < 1.9% |

| Intermediate Precision (% RSD) | < 1.6% |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Solution Stability | Stable for up to 48 hours |

Data Presentation

Table 3: Quantitative Data Summary for this compound

| Parameter | This compound |

| Precursor Ion (Q1) m/z | 260.1 |

| Product Ion (Q3) m/z (Quantifier) | e.g., 230.1 (loss of NO) |

| Product Ion (Q3) m/z (Qualifier) | e.g., 202.1 (further fragmentation) |

| Retention Time (min) | To be determined |

| Linearity Range | LOQ to 150% of specification |

| Correlation Coefficient (R²) | 0.999 |

Note: The product ions provided are hypothetical and should be experimentally determined.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Formation pathway of this compound impurity.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in pharmaceutical samples. The method is highly specific due to the use of Multiple Reaction Monitoring and demonstrates excellent linearity, accuracy, and precision. This validated method is a valuable tool for pharmaceutical manufacturers to ensure the safety and quality of clonidine-containing products by monitoring and controlling the levels of this potential genotoxic impurity.

References

- 1. Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple reaction monitoring LC-MS/MS quantification of N-Nitroso drug substance related impurities of clonidine in drug substance and in tablets dosage form | Poster Board #561 - American Chemical Society [acs.digitellinc.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Nitroso Clonidine Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clonidine (B47849) is a potent α2-adrenergic receptor agonist used in the treatment of hypertension and other conditions.[1][2] During the synthesis or storage of clonidine hydrochloride, impurities can arise, including N-nitroso derivatives, which are a class of compounds known for their potential genotoxic effects.[3] Regulatory bodies worldwide require strict control and monitoring of such impurities in pharmaceutical products. This application note provides a detailed protocol for the identification and quantification of N-Nitroso Clonidine using a reference standard and a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

This compound, with the chemical name N-(2,6-dichlorophenyl)-1-nitroso-4,5-dihydro-1H-imidazol-2-amine, is a potential impurity in clonidine drug substances and products.[3][4] Its monitoring is crucial to ensure the safety and quality of the final pharmaceutical product. The method described herein is designed to be specific, accurate, and precise for the quantification of this impurity.

Chemical Information

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | N-(2,6-dichlorophenyl)-1-nitroso-4,5-dihydro-1H-imidazol-2-amine | 148950-49-6 | C₉H₈Cl₂N₄O | 259.09 g/mol |

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard (Neat)

-

Clonidine Hydrochloride

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade, filtered and degassed)

-

Phosphoric Acid (Analytical Grade)

-

Potassium Dihydrogen Phosphate (B84403) (Analytical Grade)

Instrumentation

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These are based on established methods for clonidine and other nitrosamine (B1359907) impurities and should be optimized for individual laboratory setups.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic: Phosphate Buffer (pH 4.0) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

Phosphate Buffer (pH 4.0): Dissolve 1.6 g of potassium dihydrogen phosphate in 400 mL of ultrapure water. Adjust the pH to 4.0 with 85% phosphoric acid.[5]

This compound Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored protected from light in a refrigerator.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions are used to establish the calibration curve.

Sample Preparation (for Clonidine Drug Substance): Accurately weigh a sample of clonidine hydrochloride drug substance and dissolve it in the mobile phase to achieve a final concentration of approximately 1 mg/mL. Sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines. The following tables summarize the expected performance characteristics of the method.

Linearity

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 0.1 - 10.0 | ≥ 0.999 |

Accuracy (Recovery)

| Spike Level | Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria (%) |

| 50% | 1.0 | 98.5 | 90.0 - 110.0 |

| 100% | 2.0 | 101.2 | 90.0 - 110.0 |

| 150% | 3.0 | 99.8 | 90.0 - 110.0 |

Precision (Repeatability)

| Analyte | Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) | Acceptance Criteria (%) |

| This compound | 2.0 | < 2.0 | < 2.0 | ≤ 2.0 |

Limits of Detection (LOD) and Quantitation (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | ~0.03 | ~0.1 |

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. Clonidine has been shown to be susceptible to degradation under oxidative conditions.[6]

Oxidative Degradation: Treat a solution of clonidine hydrochloride (1 mg/mL) with 3% hydrogen peroxide and heat at 60°C. Analyze samples at various time points to observe the formation of degradation products and ensure they do not interfere with the this compound peak.

Visualizations

Clonidine Signaling Pathway

Caption: Simplified signaling pathway of Clonidine.

Experimental Workflow for this compound Analysis

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of the this compound impurity in clonidine drug substance. The method is specific, linear, accurate, and precise, making it suitable for routine quality control testing in a pharmaceutical setting. Adherence to this protocol will aid in ensuring the safety and quality of clonidine-containing products.

References

- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clonidine - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H8Cl2N4O | CID 10083880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 148950-49-6 | LGC Standards [lgcstandards.com]

- 5. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method | PLOS One [journals.plos.org]

- 6. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of N-Nitroso Clonidine using High-Resolution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic effects.[1][2] N-nitrosamines are classified as probable or possible human carcinogens and are considered a "cohort of concern" under ICH M7 guidelines.[3] The discovery of these impurities in various drug products has led to recalls and heightened regulatory scrutiny, necessitating the development of highly sensitive and specific analytical methods for their detection and quantification at trace levels.

Clonidine, a medication used for treating hypertension and other conditions, contains a secondary amine structure that is susceptible to nitrosation, potentially forming N-Nitroso Clonidine. This application note provides a detailed protocol for the detection and quantification of this compound in drug substances and products using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). LC-HRMS is a powerful technique that offers high sensitivity and selectivity, enabling accurate mass measurements for confident identification and quantification of trace-level impurities.

Experimental Workflow

The overall workflow for the analysis of this compound by LC-HRMS involves sample preparation, chromatographic separation, high-resolution mass spectrometric detection, and data analysis.

Caption: A typical experimental workflow for this compound analysis.

Materials and Methods

Reagents and Materials

-

This compound reference standard

-

Clonidine drug substance/product

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

PVDF syringe filters (0.22 µm)

Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF)

-

Analytical column: Poroshell C18, 150 x 4.6 mm, 2.7 µm particle size, or equivalent

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

-

Intermediate Standard Solution (1 µg/mL): Dilute 1 mL of the stock standard solution to 100 mL with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the intermediate standard solution with the initial mobile phase composition. A typical range would be 0.1 to 50 ng/mL.

Sample Preparation

-

Drug Substance: Accurately weigh 100 mg of the Clonidine drug substance into a 15 mL centrifuge tube. Add 5.0 mL of methanol and vortex until fully dissolved.

-

Drug Product (Tablets): Weigh and crush a sufficient number of tablets to obtain a powder equivalent to 100 mg of Clonidine. Transfer the powder to a suitable container, add 10.0 mL of methanol, and shake for 40 minutes.

-

Centrifugation and Filtration: Centrifuge the sample preparations at 4500 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

LC-HRMS Conditions

| Parameter | Condition |

| LC Column | Poroshell C18, 150 x 4.6 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) |

| Resolution | > 45,000 |

| Scan Range | m/z 50-500 |

| Data Acquisition | Full Scan MS |

Data Analysis and Quantification

The quantification of this compound is performed by comparing the peak area from the extracted ion chromatogram of the sample to the calibration curve generated from the working standard solutions. The high-resolution capability of the mass spectrometer allows for the extraction of the accurate mass of the protonated this compound molecule ([M+H]⁺), providing high selectivity and minimizing interferences from matrix components.

Caption: A logical workflow for data analysis and quantification.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of nitrosamine impurities using LC-HRMS. The values for this compound are based on published data for similar compounds and methods.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL (ppb) |

| Limit of Quantification (LOQ) | 0.3 - 1.5 ng/mL (ppb) |

| Linearity (r²) | > 0.99 |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Regulatory Context

Regulatory bodies such as the FDA and EMA have established strict limits for nitrosamine impurities in drug products. The acceptable intake (AI) limit for many nitrosamines is in the nanogram-per-day range. For instance, the AI for NDMA is 96 ng/day, and for NDEA, it is 26.5 ng/day. If multiple nitrosamines are present, the total daily intake should not exceed 26.5 ng/day unless otherwise justified. Manufacturers are required to perform risk assessments and, if a risk is identified, conduct confirmatory testing using validated analytical methods.

Conclusion

This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound using LC-HRMS. The high sensitivity, selectivity, and accuracy of this method make it well-suited for ensuring that Clonidine drug products meet the stringent regulatory requirements for nitrosamine impurities, ultimately safeguarding patient health. The provided workflow and protocols can be adapted and validated by analytical laboratories for routine quality control testing.

References

Application Note: Structural Elucidation of N-Nitroso Clonidine using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application guidance for the structural elucidation of N-Nitroso Clonidine, a potential nitrosamine (B1359907) impurity of the antihypertensive drug Clonidine, using Nuclear Magnetic Resonance (NMR) spectroscopy. The formation of nitrosamines in pharmaceutical products is a significant concern due to their potential carcinogenic properties. Therefore, robust analytical methods for their identification and characterization are crucial. This note outlines the principles of using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques for the unambiguous structural confirmation of this compound. While specific chemical shift values are proprietary to primary research, this guide provides the necessary protocols and expected spectral changes to aid researchers in their analyses.

Introduction

Clonidine is an α2-adrenergic agonist used in the treatment of hypertension.[1] The presence of a secondary amine in the imidazoline (B1206853) ring of Clonidine makes it susceptible to nitrosation, potentially forming this compound under certain conditions. Regulatory agencies worldwide require rigorous control of nitrosamine impurities in pharmaceutical products. NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about molecular structure, making it an indispensable tool for the definitive identification of such impurities.

The structural confirmation of this compound relies on comparing its NMR spectra with that of the parent drug, Clonidine. The introduction of the nitroso group (-N=O) induces significant changes in the electronic environment of the neighboring nuclei, resulting in predictable shifts in the NMR signals.

Structural Considerations and Expected Spectral Changes